N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Description
The compound is a complex organic molecule with multiple functional groups. It contains furan and thiophene rings, which are aromatic heterocycles, along with an amide group (N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide). These functional groups could potentially give the compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan and thiophene rings, followed by the introduction of the amide group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the aromatic rings and the amide group .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Photoinduced Direct Oxidative Annulation : A study demonstrated a photoinduced direct oxidative annulation process involving furan and thiophene analogs. This process allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants, showcasing a potential pathway for creating complex molecules including similar structural motifs as our compound of interest (Jin Zhang et al., 2017).
Ethynylation in Al2O3 Medium : Another study explored the ethynylation of pyrroles fused with furan and thiophene rings, indicating selective reactivity that could be leveraged in synthesizing derivatives of the given compound. This method highlights the diverse reactivity of heterocycles towards acylbromoacetylenes, potentially useful for functionalizing molecules for specific scientific applications (L. Sobenina et al., 2014).
Biological and Material Applications
Antituberculosis Activity : N-acylhydrazonyl-thienyl derivatives were evaluated against Mycobacterium tuberculosis, revealing specific compounds with significant activity. This suggests that structural analogs, potentially including our compound, could be explored for their antituberculosis properties, offering insights into the design of new therapeutic agents (Laura N. F. Cardoso et al., 2014).
Antioxidant and Anticancer Activities : Derivatives with furan and thiophene moieties have been synthesized and evaluated for their antioxidant and anticancer activities. Such studies underscore the potential biomedical relevance of molecules with similar structures, highlighting the importance of structural moieties present in our compound for developing therapeutic agents (B. B. Sokmen et al., 2014).
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-10-30-13-15)18-6-3-11-31-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBKMMMUOBQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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